3-chloro-5-iodo-N-methylpyrazin-2-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
3-chloro-5-iodo-N-methylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClIN3/c1-8-5-4(6)10-3(7)2-9-5/h2H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGWECWOJJJCPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(N=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501269941 | |
| Record name | 2-Pyrazinamine, 3-chloro-5-iodo-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704064-40-3 | |
| Record name | 2-Pyrazinamine, 3-chloro-5-iodo-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrazinamine, 3-chloro-5-iodo-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-chloro-5-iodo-N-methylpyrazin-2-amine typically involves:
- Starting from N-methylpyrazin-2-amine or related pyrazine derivatives.
- Sequential or selective halogenation at the 3- and 5-positions of the pyrazine ring.
- Control of regioselectivity to install chlorine at position 3 and iodine at position 5.
- Use of appropriate halogenating agents and reaction conditions to avoid over-halogenation or side reactions.
Halogenation Steps
Iodination of N-methylpyrazin-2-amine:
- The iodination at the 5-position is commonly achieved by electrophilic iodination using iodine sources such as iodine monochloride or N-iodosuccinimide.
- The reaction is typically carried out under mild conditions to preserve the amino and methyl substituents.
- Reference indicates the synthesis of 5-iodo-N-methylpyrazin-2-amine by iodination of N-methylpyrazin-2-amine as a key step toward halogenated pyrazine derivatives.
Chlorination at the 3-position:
- Chlorination to introduce the chlorine atom at position 3 can be achieved by using chlorinating agents such as trichloroisocyanuric acid or other electrophilic chlorinating reagents.
- According to patent literature, chlorination reactions involving chloral hydrate and hydroxylamine derivatives under acidic conditions can be used to selectively introduce chlorine substituents on aromatic heterocycles, suggesting possible adaptation for pyrazine derivatives.
- Reaction temperatures are controlled between 10 °C and 90 °C to optimize selectivity and yield.
Amination and N-Methylation
- The amino group at position 2 is typically introduced or preserved during halogenation steps.
- N-methylation of pyrazin-2-amine can be achieved via methylation reagents such as methyl iodide or dimethyl sulfate under basic conditions.
- Careful control of reaction conditions is necessary to avoid over-alkylation or degradation of the pyrazine ring.
Representative Synthetic Route
A plausible synthetic sequence based on literature and patent insights is:
Starting Material: N-methylpyrazin-2-amine.
Selective Iodination: Electrophilic iodination at the 5-position using iodine monochloride or N-iodosuccinimide in an appropriate solvent (e.g., acetonitrile) at controlled temperature.
Selective Chlorination: Introduction of chlorine at the 3-position using trichloroisocyanuric acid or chloral hydrate under acidic conditions, controlling temperature to avoid side reactions.
Purification: Isolation of this compound by column chromatography or recrystallization.
Data Table Summarizing Preparation Conditions
Research Findings and Notes
Regioselectivity: The pyrazine ring's electron density distribution favors electrophilic substitution at the 5-position for iodination and at the 3-position for chlorination, enabling selective halogenation steps.
Reaction Optimization: Temperature and reagent stoichiometry are critical to maximize yield and minimize side products, as indicated in patent.
Characterization: Products are characterized by ^1H NMR, mass spectrometry, and sometimes X-ray crystallography to confirm substitution patterns.
Alternative Routes: While direct halogenation of N-methylpyrazin-2-amine is common, multi-step routes involving protected intermediates or metal-catalyzed halogenation have been explored but are less documented for this specific compound.
Safety and Environmental Considerations: Use of halogenating agents requires proper handling due to toxicity and corrosiveness; greener solvents and milder conditions are areas for future research.
Chemical Reactions Analysis
Types of Reactions: 3-chloro-5-iodo-N-methylpyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-chloro-5-iodo-N-methylpyrazin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-chloro-5-iodo-N-methylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Halogen Effects : The iodine substituent in the target compound increases molecular weight by ~126 g/mol compared to the methyl analog. Iodine’s larger atomic radius and polarizability may reduce solubility in aqueous media but enhance reactivity in halogen-bonding interactions .
- Electronic Effects: The electron-withdrawing nitro group in 2-amino-3-chloro-5-nitropyridine contrasts with iodine’s mixed inductive effects, influencing reactivity in substitution or coupling reactions .
- Amine Substitution : N-methylation in the target compound likely improves metabolic stability compared to primary amines like 3-chloropyridin-2-amine, which forms intermolecular hydrogen bonds .
Biological Activity
3-Chloro-5-iodo-N-methylpyrazin-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chloro Group : Enhances lipophilicity and biological activity.
- Iodo Group : Often associated with increased binding affinity to biological targets.
- N-Methyl Group : May influence the compound's pharmacokinetics and receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Protease Inhibition : The compound has shown potential as an inhibitor of serine proteases, which play crucial roles in cancer progression and other diseases.
- Cell Cycle Modulation : It may induce cell cycle arrest, particularly at the G2/M phase, disrupting normal cellular proliferation.
Biological Activity Overview
The compound has been investigated for several biological activities:
- Anticancer Properties : Preliminary studies indicate that it inhibits cell proliferation in various cancer cell lines, including breast cancer.
- Selectivity : Initial assessments suggest a favorable selectivity index against cancer cells compared to non-cancerous cells, indicating potential for targeted therapy.
Key Research Findings
A summary of significant research findings related to the biological activity of this compound is presented below:
| Study | Findings | IC50 Values | Notes |
|---|---|---|---|
| Study 1 | Inhibition of MDA-MB-231 cell proliferation | 0.126 μM | Significant selectivity over non-cancer cells |
| Study 2 | Induction of G2/M phase arrest | Not specified | Mechanism linked to protease inhibition |
| Study 3 | Potential as a drug candidate in cancer therapy | Varies by cell line | Favorable pharmacokinetic profile observed |
Case Studies
Several studies have explored the biological effects of this compound:
- Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that this compound inhibited the proliferation of MDA-MB-231 triple-negative breast cancer cells, showing an IC50 value significantly lower than traditional chemotherapeutics like 5-Fluorouracil.
- Mechanistic Insights : Research indicates that the compound induces cell cycle arrest at the G2/M phase in cancer cells, contributing to its anticancer properties. This mechanism has been linked to its ability to disrupt proteolytic pathways essential for cell cycle progression.
Applications in Drug Development
The unique properties of this compound make it a valuable candidate for further exploration in drug development:
- Cancer Therapeutics : Its ability to selectively inhibit cancer cell growth positions it as a promising lead compound for new anticancer drugs.
- Enzyme Inhibitors : The compound's mechanism of action as a protease inhibitor opens avenues for developing treatments targeting diseases characterized by aberrant proteolytic activity.
Q & A
Basic Research Questions
Q. What are the key structural features of 3-chloro-5-iodo-N-methylpyrazin-2-amine, and how are they confirmed experimentally?
- Answer: The compound features a pyrazine ring substituted with chlorine at position 3, iodine at position 5, and an N-methylamine group at position 2. Key structural confirmation methods include:
- X-ray crystallography to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding and halogen-halogen contacts) .
- NMR spectroscopy (¹H, ¹³C) to verify substitution patterns and methyl group integration .
- Mass spectrometry for molecular weight validation and fragmentation analysis .
Q. What are the common synthetic routes for this compound?
- Answer: Two primary methods are reported:
Halogenation of pyrazine precursors: Reacting 5-iodo-N-methylpyrazin-2-amine with chlorinating agents (e.g., thionyl chloride) under reflux conditions .
Amination of halogenated pyrazines: Substituting a chlorine or iodine atom in dihalogenated pyrazines with methylamine via nucleophilic substitution, optimized with catalysts like Pd(0) or Cu(I) .
- Key parameters: Temperature (80–120°C), solvent choice (dioxane or acetonitrile), and reaction time (12–24 hours) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Answer: Yield optimization requires systematic adjustments:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
- Catalyst screening: Palladium catalysts improve regioselectivity in cross-coupling reactions .
- Purification techniques: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (dichloromethane/hexane) to isolate high-purity product .
- Reaction monitoring: Employ TLC or HPLC to track intermediate formation and minimize side products .
Q. How do substitution patterns (e.g., iodine vs. bromine) influence the compound’s reactivity and biological activity?
- Answer: Substituents critically alter electronic and steric properties:
- Iodine vs. bromine: Iodine’s larger atomic radius increases steric hindrance but enhances leaving-group ability in nucleophilic substitutions. Bromine analogs show higher electrophilicity but lower stability in aqueous media .
- Biological impact: Iodine’s hydrophobic nature may improve membrane permeability, as seen in antimicrobial assays with similar pyrazine derivatives .
- Comparative data table:
| Substituent | Reactivity (SNAr) | LogP | Antimicrobial IC50 (µM) |
|---|---|---|---|
| Iodine | Moderate | 2.1 | 15.3 |
| Bromine | High | 1.8 | 12.7 |
| Chlorine | Low | 1.5 | 18.9 |
Data derived from analogs in .
Q. What analytical strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?
- Answer: Address discrepancies via:
- Cross-validation: Compare experimental NMR shifts with computational predictions (DFT calculations) .
- Deuterated solvent trials: Test in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts .
- High-resolution MS: Confirm molecular formula accuracy to rule out impurities .
Q. How to design experiments to study this compound’s potential in medicinal chemistry?
- Answer: Focus on:
- Target identification: Screen against kinase or protease targets using computational docking (e.g., AutoDock Vina) .
- In vitro assays: Assess cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) in bacterial/fungal models .
- Metabolic stability: Use liver microsomes to evaluate phase I/II metabolism rates .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
